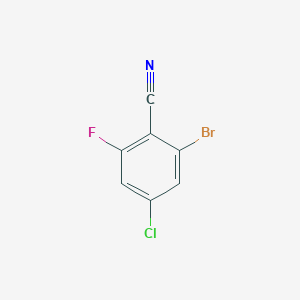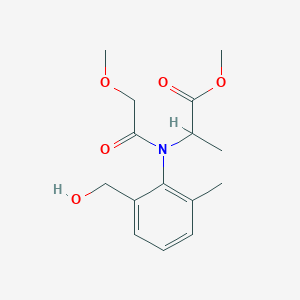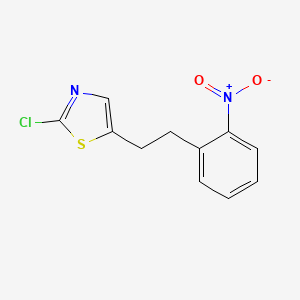![molecular formula C21H12ClN B6596339 7-Chlorodibenzo[c,h]acridine CAS No. 859745-06-5](/img/structure/B6596339.png)
7-Chlorodibenzo[c,h]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chlorodibenzo[c,h]acridine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .
Synthesis Analysis
Acridine derivatives have been synthesized through various methods . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
The unique planar ring structure allows acridine derivatives to act as DNA intercalators . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis
Acridine derivatives have shown unique reactivities that are not imitable by other PNP pincer complexes such as pyridine-based or (R2PCH2CH2)2NH type ligands . They have been used in many sustainable (de)hydrogenation reactions, including CO2 reduction, H2 carrier systems, and others .Physical And Chemical Properties Analysis
Acridine derivatives are characterized by unique physical and chemical properties . They have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences .科学的研究の応用
Antiparasitic and Antileishmanial Properties
- Acridine derivatives, including 7-substituted acridines, have shown significant in vitro antiproliferative properties against Leishmania infantum, indicating potential use as antiparasitic agents. These compounds have multitarget effects, influencing DNA, protein, and lipid metabolism in parasites (Di Giorgio et al., 2003).
Anticancer Applications
- Acridine derivatives have been extensively studied for their anticancer properties. Their DNA intercalating abilities and topoisomerase inhibition are notable mechanisms contributing to their antitumor activity. Acridines' planar structure allows them to intercalate within DNA, disrupting cellular functions critical for cancer cell survival (Denny, 2002).
- New acridine-thiosemicarbazone derivatives have been synthesized and evaluated for their antiproliferative activities, demonstrating a high affinity to DNA and suggesting potential as anticancer agents (de Almeida et al., 2015).
Synthesis and Characterization
- Research has focused on the synthesis of various acridine derivatives, including those with 7-chloro substitutions, for potential biological applications. For instance, SnO2 nanoparticles were used for the eco-friendly synthesis of biologically active indoloacridine derivatives, showcasing advancements in green chemistry (Roopan & Khan, 2011).
Larvicidal Activity
- Certain 7-chloro acridine derivatives have been synthesized and evaluated for larvicidal activity against mosquito species, indicating their potential use in pest control (Bharathi et al., 2015).
作用機序
Target of Action
7-Chlorodibenzo[c,h]acridine, like other acridine derivatives, primarily targets DNA . The compound’s planar structure allows it to intercalate into the double-stranded DNA . This interaction with DNA and its subsequent impacts on biological processes involving DNA and related enzymes are principally responsible for the mode of action of acridine .
Mode of Action
The mode of action of 7-Chlorodibenzo[c,h]acridine involves intercalation into double-stranded DNA . This intercalation is facilitated by the planar form of the compound, which allows the polyaromatic chromophore to sandwich between the base pairs of the double helix . This process is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA helical structure due to the intercalation of 7-Chlorodibenzo[c,h]acridine can affect various biochemical pathways. This interaction can disrupt the normal functioning of DNA and related enzymes, leading to a wide range of downstream effects . .
Pharmacokinetics
The pharmacokinetics of acridine drugs, including 7-Chlorodibenzo[c,h]acridine, involve balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . The ability of acridines to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The result of the action of 7-Chlorodibenzo[c,h]acridine is primarily the disruption of normal DNA function due to its intercalation into the DNA structure . This disruption can lead to a variety of cellular effects, potentially including cell death.
Action Environment
The action, efficacy, and stability of 7-Chlorodibenzo[c,h]acridine can be influenced by various environmental factors. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . .
将来の方向性
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Efforts can be directed toward developing first-row-transition metal complexes with acridine-based PNP pincer ligands . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
特性
IUPAC Name |
13-chloro-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN/c22-19-17-11-9-13-5-1-3-7-15(13)20(17)23-21-16-8-4-2-6-14(16)10-12-18(19)21/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAUQHJDRHPCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3Cl)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorodibenzo[c,h]acridine | |
CAS RN |
859745-06-5 |
Source


|
| Record name | 7-chlorodebenzo[c,h]acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)

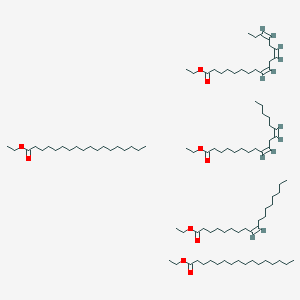
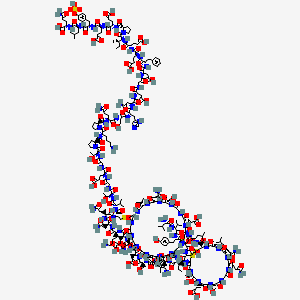

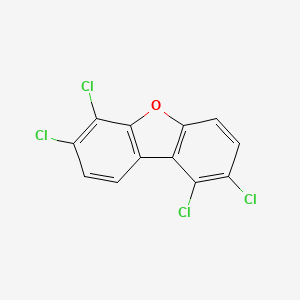
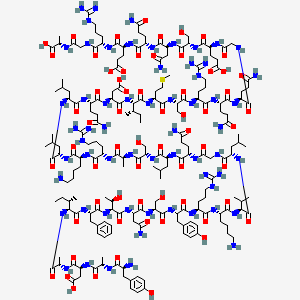
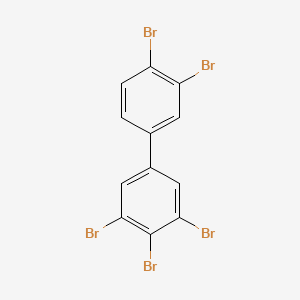
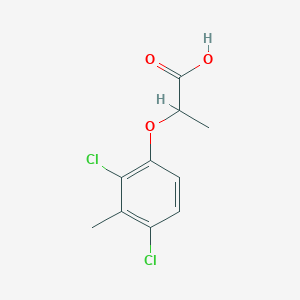
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
